Cas no 115464-36-3 (2-3-(aminomethyl)phenoxyacetic acid)
2-3-(aminomethyl)phenoxyacetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-[3-(aminomethyl)phenoxy]acetic acid
- 2-3-(aminomethyl)phenoxyacetic acid
- AKOS010514966
- SCHEMBL2936246
- [3-(Aminomethyl)phenoxy]acetic acid
- 2-(3-(aminomethyl)phenoxy)acetic acid
- DTXSID80568234
- CS-0346318
- EN300-150722
- 115464-36-3
-
- Inchi: 1S/C9H11NO3/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-4H,5-6,10H2,(H,11,12)
- InChI Key: IGWUVOUCIOITSX-UHFFFAOYSA-N
- SMILES: O(CC(=O)O)C1=CC=CC(CN)=C1
Computed Properties
- Exact Mass: 181.07389321Da
- Monoisotopic Mass: 181.07389321Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2
- Topological Polar Surface Area: 72.6Ų
2-3-(aminomethyl)phenoxyacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-150722-0.05g |
2-[3-(aminomethyl)phenoxy]acetic acid |
115464-36-3 | 0.05g |
$851.0 | 2023-06-08 | ||
| Enamine | EN300-150722-0.1g |
2-[3-(aminomethyl)phenoxy]acetic acid |
115464-36-3 | 0.1g |
$892.0 | 2023-06-08 | ||
| Enamine | EN300-150722-0.25g |
2-[3-(aminomethyl)phenoxy]acetic acid |
115464-36-3 | 0.25g |
$933.0 | 2023-06-08 | ||
| Enamine | EN300-150722-0.5g |
2-[3-(aminomethyl)phenoxy]acetic acid |
115464-36-3 | 0.5g |
$974.0 | 2023-06-08 | ||
| Enamine | EN300-150722-1.0g |
2-[3-(aminomethyl)phenoxy]acetic acid |
115464-36-3 | 1g |
$1014.0 | 2023-06-08 | ||
| Enamine | EN300-150722-2.5g |
2-[3-(aminomethyl)phenoxy]acetic acid |
115464-36-3 | 2.5g |
$1988.0 | 2023-06-08 | ||
| Enamine | EN300-150722-5.0g |
2-[3-(aminomethyl)phenoxy]acetic acid |
115464-36-3 | 5g |
$2940.0 | 2023-06-08 | ||
| Enamine | EN300-150722-10.0g |
2-[3-(aminomethyl)phenoxy]acetic acid |
115464-36-3 | 10g |
$4360.0 | 2023-06-08 | ||
| Enamine | EN300-150722-50mg |
2-[3-(aminomethyl)phenoxy]acetic acid |
115464-36-3 | 50mg |
$851.0 | 2023-09-27 | ||
| Enamine | EN300-150722-100mg |
2-[3-(aminomethyl)phenoxy]acetic acid |
115464-36-3 | 100mg |
$892.0 | 2023-09-27 |
2-3-(aminomethyl)phenoxyacetic acid Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 2-3-(aminomethyl)phenoxyacetic acid
Comprehensive Overview of 2-3-(Aminomethyl)phenoxyacetic Acid (CAS No. 115464-36-3): Properties, Applications, and Industry Insights
2-3-(Aminomethyl)phenoxyacetic acid (CAS No. 115464-36-3) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features. This aminomethyl-substituted phenoxyacetic acid derivative serves as a versatile building block in drug discovery, particularly for designing targeted therapies. The compound's molecular framework combines a phenoxyacetic acid backbone with an aminomethyl functional group, enabling diverse chemical modifications that researchers exploit for developing novel bioactive molecules.
Recent studies highlight the growing demand for custom synthetic intermediates like 115464-36-3 in antibody-drug conjugates (ADCs) development. Pharmaceutical companies increasingly search for "high-purity CAS 115464-36-3 suppliers" and "phenoxyacetic acid derivatives for drug formulation" as the industry shifts toward precision medicine. The compound's balanced hydrophilicity-lipophilicity profile makes it valuable for optimizing drug delivery systems, a hot topic in bioconjugation chemistry forums and research publications.
From a synthetic chemistry perspective, 2-3-(aminomethyl)phenoxyacetic acid demonstrates remarkable stability under physiological conditions while maintaining reactivity for further derivatization. This dual characteristic answers frequent search queries about "stable linkers for bioconjugation" and "multifunctional pharmaceutical intermediates." Analytical data shows the compound's compatibility with common peptide coupling reagents, making it suitable for automated solid-phase synthesis workflows that dominate modern combinatorial chemistry approaches.
The compound's applications extend beyond traditional pharmaceuticals. Patent analyses reveal innovative uses in diagnostic probe development and molecular imaging agents, addressing the rising market need for "small molecule contrast agents" and "targeted radiopharmaceuticals." Researchers particularly value the aminomethyl group's ability to form stable complexes with various metal ions while maintaining the parent molecule's targeting capabilities—a property frequently discussed in theranostic applications literature.
Quality control aspects of CAS 115464-36-3 generate significant technical discussion, with chromatography forums featuring questions about "HPLC methods for phenoxyacetic acid analysis" and "spectroscopic characterization of aminomethyl aromatics." The compound typically shows excellent purity profiles (>98% by HPLC) when synthesized under current Good Manufacturing Practice (cGMP) conditions, meeting stringent requirements for pharmaceutical-grade intermediates. This reliability explains its inclusion in several FDA-approved drug development pipelines.
Environmental and regulatory considerations position 2-3-(aminomethyl)phenoxyacetic acid favorably compared to more complex synthetic intermediates. Database searches for "green chemistry compatible building blocks" increasingly return this compound due to its biodegradability profile and absence of persistent toxic metabolites. The phenoxyacetic acid core structure undergoes natural degradation pathways while the aminomethyl group provides the necessary functionality for therapeutic applications—a balance that resonates with sustainable pharmaceutical development initiatives.
Emerging research explores the compound's potential in neurological drug delivery systems, responding to growing interest in "blood-brain barrier penetrating molecules." The molecule's moderate logP value (predicted ~1.8) and hydrogen bonding capacity make it a candidate for central nervous system (CNS) targeting applications. Several recent publications investigate its conjugation with neuroactive peptides, addressing the pharmaceutical industry's challenge of delivering therapeutics across biological barriers.
From a commercial availability standpoint, 115464-36-3 appears in catalogs of leading fine chemical suppliers with various packaging options ranging from milligram quantities for research to kilogram-scale batches for preclinical development. Procurement specialists often search for "custom synthesis of CAS 115464-36-3" and "bulk aminomethylphenoxy compounds," reflecting the compound's transition from laboratory curiosity to development-stage material. Market analysts note steady price stability for this intermediate compared to more exotic pharmaceutical building blocks.
The technical literature contains detailed protocols for handling and storing 2-3-(aminomethyl)phenoxyacetic acid, with particular emphasis on protecting the primary amine functionality from oxidation. These practical considerations generate frequent searches for "amine-stable storage conditions" and "lyophilization of acid-amine compounds." The compound's relatively high melting point (reported ~210°C with decomposition) contributes to its handling advantages in industrial settings compared to similar low-melting-point intermediates.
Future applications may leverage the compound's potential in biomaterial functionalization, particularly in developing drug-eluting medical devices. The phenoxyacetic acid moiety provides anchoring points for surface modification while the aminomethyl group allows subsequent coupling of bioactive molecules—a strategy gaining traction in implantable device technology. This dual functionality positions CAS 115464-36-3 as a molecule to watch in next-generation combination product development.
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